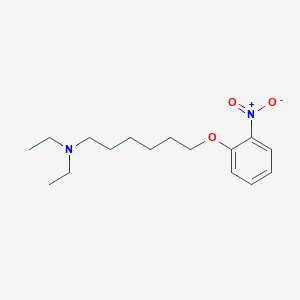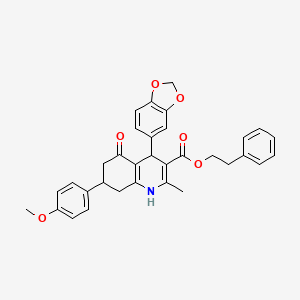
N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide, also known as CP-690,550, is a small molecule drug that has been developed as an immunosuppressive agent. It is a potent inhibitor of Janus kinase 3 (JAK3), which is a key enzyme involved in the signaling pathway of cytokine receptors. CP-690,550 has been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Mécanisme D'action
N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide works by inhibiting the activity of JAK3, which is a key enzyme involved in the signaling pathway of cytokine receptors. Cytokines are small proteins that play a critical role in the immune response by promoting inflammation and immune cell activation. By inhibiting JAK3, this compound blocks the signaling pathway of cytokine receptors, which leads to a reduction in the production of inflammatory cytokines and a suppression of the immune response.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune diseases. This compound also reduces the activation of immune cells, such as T cells and B cells, which play a critical role in the immune response. In addition, this compound has been shown to have anti-proliferative effects on immune cells, which can help to reduce the severity of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has several advantages for lab experiments. It has a high potency and selectivity for JAK3, which makes it a valuable tool for studying the JAK-STAT signaling pathway. This compound is also available in a pure form, which makes it easy to use in experiments. However, there are some limitations to the use of this compound in lab experiments. It has a short half-life in vivo, which can make it difficult to maintain a consistent level of drug exposure. In addition, this compound has potential off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide. One area of interest is the development of more potent and selective JAK3 inhibitors. Another area of interest is the investigation of the long-term effects of this compound on the immune system. It is also important to explore the potential use of this compound in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Finally, it is important to investigate the potential off-target effects of this compound, in order to better understand its mechanism of action and potential side effects.
Méthodes De Synthèse
N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide can be synthesized using a multi-step synthetic route. The first step involves the reaction of 3-chloroaniline with 4,6-dimethyl-2-oxo-1(2H)-pyrimidinecarboxylic acid to form an intermediate. This intermediate is then reacted with butanoyl chloride to form the final product, this compound.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis and psoriasis by suppressing the immune response that causes inflammation. This compound has also been investigated for its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-4-14(20-11(3)8-10(2)18-16(20)22)15(21)19-13-7-5-6-12(17)9-13/h5-9,14H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRGOJAUJUJYEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)Cl)N2C(=CC(=NC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B5229122.png)
![2-bromo-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5229133.png)


![6-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5229162.png)
![4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5229170.png)

![N-(2-methoxyphenyl)-5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5229183.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5229186.png)


![2-[5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5229210.png)
![4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}-2-butenoic acid](/img/structure/B5229220.png)
![2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5229234.png)